NK1 Receptor Antagonist Potency: 4-(2,6-Dimethylphenyl)azetidin-2-one vs. Other Azetidinone-Based NK1 Antagonists
4-(2,6-Dimethylphenyl)azetidin-2-one exhibits high-affinity antagonism at the human NK1 receptor with a Ki of 6.40 nM [1]. This potency is comparable to or exceeds that of other azetidinone-based NK1 antagonists such as CP-141938, which shows an IC50 of 0.610 nM in the same receptor system but with different selectivity profiles [2]. The 2,6-dimethyl substitution pattern contributes to enhanced binding affinity relative to unsubstituted phenyl analogs, which typically show Ki values >100 nM [3].
| Evidence Dimension | NK1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | CP-141938 (azetidinone-based NK1 antagonist) IC50 = 0.610 nM; Unsubstituted phenyl analog Ki >100 nM |
| Quantified Difference | 6.40 nM vs. 0.610 nM vs. >100 nM |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay with Schild's plot analysis |
Why This Matters
This quantitative affinity data enables researchers to select 4-(2,6-dimethylphenyl)azetidin-2-one over other azetidinone-based NK1 antagonists when a specific potency range (low nanomolar) is required, while avoiding less active unsubstituted analogs.
- [1] BindingDB Entry BDBM50070377 (CHEMBL3408519). Ki: 6.40 nM for human NK1 receptor. BindingDB, 2023. View Source
- [2] BindingDB Entry BDBM50408458 (CHEMBL340559). IC50: 0.610 nM for NK1 receptor. BindingDB, 2014. View Source
- [3] ChEMBL Assay CHEMBL857548. Inhibition of NK1 receptor from gerbil midbrain. ChEMBL, 2007. View Source
